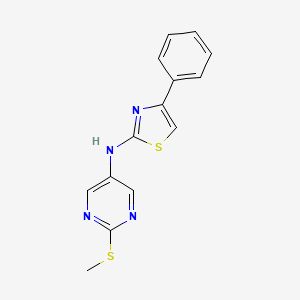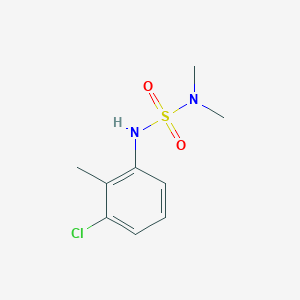
N'-(3-chloro-2-methylphenyl)-N,N-dimethylsulfuric diamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N’-(3-chloro-2-methylphenyl)-N,N-dimethylsulfuric diamide is an organic compound characterized by the presence of a chloro-substituted methylphenyl group and a dimethylsulfuric diamide moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3-chloro-2-methylphenyl)-N,N-dimethylsulfuric diamide typically involves the reaction of 3-chloro-2-methylphenylamine with dimethylsulfuric diamide under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane or tetrahydrofuran, and a catalyst, such as triethylamine or pyridine. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.
Industrial Production Methods
In an industrial setting, the production of N’-(3-chloro-2-methylphenyl)-N,N-dimethylsulfuric diamide may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures high yield and purity of the final product. Purification methods, such as recrystallization or chromatography, are employed to isolate the compound from impurities.
化学反应分析
Types of Reactions
N’-(3-chloro-2-methylphenyl)-N,N-dimethylsulfuric diamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine or thiol derivatives.
Substitution: The chloro group can be substituted with other functional groups, such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide, ammonia, or alkyl halides.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and thiols.
Substitution: Hydroxyl, amino, or alkyl-substituted derivatives.
科学研究应用
N’-(3-chloro-2-methylphenyl)-N,N-dimethylsulfuric diamide has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases, including infections and cancer.
Industry: Utilized in the production of specialty chemicals, pharmaceuticals, and agrochemicals.
作用机制
The mechanism of action of N’-(3-chloro-2-methylphenyl)-N,N-dimethylsulfuric diamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Altering Gene Expression: Affecting the transcription and translation of genes related to its biological activity.
相似化合物的比较
N’-(3-chloro-2-methylphenyl)-N,N-dimethylsulfuric diamide can be compared with other similar compounds, such as:
N’-(3-chloro-2-methylphenyl)-N,N-dimethylsulfonamide: Similar structure but with a sulfonamide group instead of a sulfuric diamide group.
N’-(3-chloro-2-methylphenyl)-N,N-dimethylcarbamate: Contains a carbamate group instead of a sulfuric diamide group.
N’-(3-chloro-2-methylphenyl)-N,N-dimethylthiourea: Features a thiourea group in place of the sulfuric diamide group.
属性
分子式 |
C9H13ClN2O2S |
|---|---|
分子量 |
248.73 g/mol |
IUPAC 名称 |
1-chloro-3-(dimethylsulfamoylamino)-2-methylbenzene |
InChI |
InChI=1S/C9H13ClN2O2S/c1-7-8(10)5-4-6-9(7)11-15(13,14)12(2)3/h4-6,11H,1-3H3 |
InChI 键 |
AQRQPJCMYDZGBK-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC=C1Cl)NS(=O)(=O)N(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N'~1~,N'~4~-bis[(2-methylphenoxy)acetyl]butanedihydrazide](/img/structure/B12451786.png)
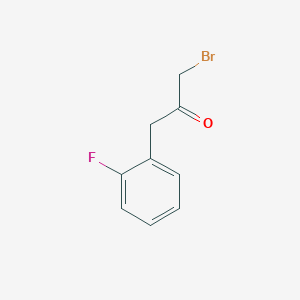

![Methyl {4-oxo-5-[2-oxo-2-(phenylamino)ethyl]-3-phenyl-2-thioxoimidazolidin-1-yl}acetate](/img/structure/B12451792.png)
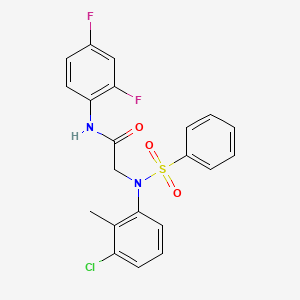
![4-chloro-N-[3-(4-chlorophenyl)-5-oxopyrazolidin-4-yl]benzamide](/img/structure/B12451817.png)

![4,4'-Bis{[(3-bromophenyl)carbonyl]amino}biphenyl-3,3'-dicarboxylic acid](/img/structure/B12451827.png)
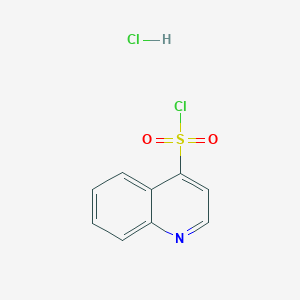
![N'-[(2-nitrophenyl)sulfonyl]biphenyl-4-carbohydrazide](/img/structure/B12451833.png)
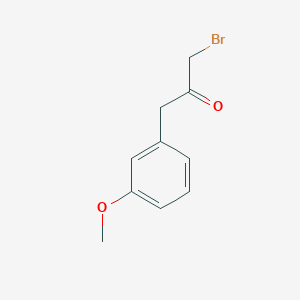
![4-[6-(4-Chlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]aminobenzoic acid](/img/structure/B12451844.png)
